molecular formula C13H19ClN2O2 B1441055 2-(2-Piperidinyl)ethyl isonicotinate hydrochloride CAS No. 1220020-12-1

2-(2-Piperidinyl)ethyl isonicotinate hydrochloride

Cat. No.: B1441055
CAS No.: 1220020-12-1
M. Wt: 270.75 g/mol
InChI Key: ALEYOJDXOKIRNC-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl isonicotinate hydrochloride is a chemical compound that has garnered attention in scientific research and industry due to its diverse biological properties. It is a derivative of isonicotinic acid and piperidine, and it has been found to possess numerous biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl isonicotinate hydrochloride typically involves the reaction of isonicotinic acid with 2-(2-piperidinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl isonicotinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-(2-Piperidinyl)ethyl isonicotinate hydrochloride has wide applications in scientific research and industry. It is used in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving cellular processes and molecular interactions.

    Medicine: As a potential therapeutic agent due to its biological properties.

    Industry: In the production of various chemical products.

Mechanism of Action

The mechanism by which 2-(2-Piperidinyl)ethyl isonicotinate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of isonicotinic acid and piperidine, such as:

  • 2-(2-Piperidinyl)ethyl isonicotinate
  • 2-(2-Piperidinyl)ethyl nicotinate
  • 2-(2-Piperidinyl)ethyl pyridinecarboxylate

Properties

IUPAC Name

2-piperidin-2-ylethyl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(11-4-8-14-9-5-11)17-10-6-12-3-1-2-7-15-12;/h4-5,8-9,12,15H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEYOJDXOKIRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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